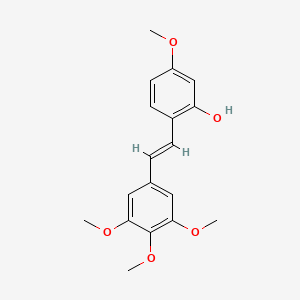

(E)-3',4,4',5'-Tetramethoxystilben-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3',4,4',5'-Tetramethoxystilben-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C18H20O5 and its molecular weight is 316.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Mechanisms of Action

TMS has demonstrated significant anticancer effects, particularly against hormone-resistant breast cancer and non-small cell lung cancer (NSCLC). The compound acts through various mechanisms:

- Inhibition of Cytochrome P450 1B1 : Initially developed to inhibit this enzyme, TMS has shown the ability to block the conversion of estradiol to its more active form, thereby reducing estrogen-mediated tumor growth .

- Induction of Apoptosis : TMS induces apoptosis in a high percentage of breast cancer cells within 48 hours, effectively targeting cells that have developed resistance to hormonal therapies .

- Calcium Signaling Modulation : In NSCLC, TMS selectively elevates intracellular calcium levels, leading to apoptosis and autophagy in gefitinib-resistant cells while sparing normal lung epithelial cells .

Case Studies

A study highlighted the effectiveness of TMS in reducing cell proliferation in hormone-resistant breast cancer models. It was found that TMS not only inhibited microtubule polymerization but also affected several growth factor signaling pathways . Another study demonstrated that TMS exhibited selective cytotoxicity towards gefitinib-resistant NSCLC cells compared to other cell lines, indicating its potential as a targeted therapy .

Cardiovascular Applications

Vasodilatory Effects

TMS has been investigated for its potential cardiovascular benefits. Research indicates that TMS can restore vasodilator responses in isolated rat aortic vessels exposed to elevated tension. This effect is attributed to its antioxidant properties and ability to enhance nitric oxide bioavailability .

Mechanisms Involved

- Endothelial Function Restoration : TMS-loaded liposomes have been shown to improve endothelial-dependent vasodilation in coronary arteries from patients undergoing coronary artery bypass grafting (CABG) by reducing reactive oxygen species (ROS) levels .

- Inhibition of Oxidative Stress : The compound's antioxidant properties help mitigate oxidative stress, which is crucial for maintaining vascular health .

Data Table: Cardiovascular Effects of TMS

| Study | Model | Key Findings |

|---|---|---|

| Isolated Rat Aortic Vessels | Restored vasodilatory response after tension elevation | |

| Human Internal Mammary Arteries | Improved endothelial function via TMS-loaded liposomes |

Antioxidant Activity

TMS exhibits potent antioxidant properties, which contribute to its therapeutic potential across various health conditions. The compound's ability to scavenge free radicals and reduce oxidative stress is critical in preventing cellular damage associated with chronic diseases.

Research Findings

Studies have shown that TMS can effectively restore dilator responses in vascular tissues by counteracting oxidative stress induced by elevated pressure conditions . Its antioxidant activity is comparable to other well-known antioxidants, making it a candidate for further exploration in preventive health strategies.

Properties

Molecular Formula |

C18H20O5 |

|---|---|

Molecular Weight |

316.3 g/mol |

IUPAC Name |

5-methoxy-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol |

InChI |

InChI=1S/C18H20O5/c1-20-14-8-7-13(15(19)11-14)6-5-12-9-16(21-2)18(23-4)17(10-12)22-3/h5-11,19H,1-4H3/b6-5+ |

InChI Key |

MLCDCAWSHSBCRR-AATRIKPKSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)O |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O |

Synonyms |

(E)-1-(2-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene HMTE cpd |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.